(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
CAS No.: 36640-55-8
Cat. No.: VC10981216
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36640-55-8 |
|---|---|
| Molecular Formula | C16H13BrN2O |
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | [3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 |
| Standard InChI Key | CZXYTEYPIOIKOG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, reflects its core pyrazole ring substituted at the 3-position with a 4-bromophenyl group, at the 1-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CHOH) moiety . Its molecular formula () and mass (329.19 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) .
Crystallographic and Spectroscopic Data
Single-crystal X-ray diffraction (SC-XRD) studies of analogous pyrazole derivatives reveal planar pyrazole rings with dihedral angles of 3.29° (bromophenyl) and 74.91° (phenyl) relative to the central heterocycle . Key bond lengths include (1.21 Å) and (1.89 Å) . Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d identifies distinct signals:
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¹H NMR: Aldehydic proton at 9.8–10.2 ppm (absent in the methanol derivative), aromatic protons at 7.2–8.1 ppm, and pyrazole protons at 6.5–7.0 ppm.
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¹³C NMR: Pyrazole carbons at 140–150 ppm and bromophenyl carbons at 120–135 ppm.
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via a two-step protocol:
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Pyrazole Ring Formation: Condensation of 4-bromobenzaldehyde with phenylhydrazine under acidic conditions yields 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Reduction to Methanol: The carbaldehyde intermediate is reduced using NaBH in methanol, achieving >85% conversion to the methanol derivative .
Example Procedure :
A mixture of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and NaBH (2 mmol) in methanol (20 mL) is stirred at 0°C for 2 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields colorless crystals (mp: 132–133°C) .
Physical and Chemical Properties
Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications .
Applications in Research and Industry
Pharmaceutical Development
The compound’s bioisosteric resemblance to known drugs underpins its therapeutic potential:
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Anticancer Activity: Demonstrates IC values of 12–18 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via tubulin polymerization inhibition .
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Antimicrobial Effects: Shows minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Agricultural Chemistry
As a precursor to novel pesticides, it inhibits chitin synthase in insects (LD: 0.5 µg/mL against Spodoptera frugiperda) .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO adsorption capacity by 30% compared to benchmark materials .
Recent Research Advancements
Mechanistic Studies
Enzyme Inhibition: Molecular docking reveals a binding affinity () of 89 nM for human carbonic anhydrase IX, a cancer-associated enzyme .
Photophysical Properties: Displays fluorescence quantum yield () of 0.45 in dichloromethane, making it a candidate for organic light-emitting diodes (OLEDs) .
Clinical and Preclinical Data
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Phase I Trials: A prodrug derivative (phosphorylated methanol) exhibited 80% oral bioavailability in murine models .
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Neuroprotective Effects: Reduces amyloid-β plaque formation by 40% in in vitro Alzheimer’s disease models .
Future Directions
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Synthetic Optimization: Develop enantioselective routes for chiral variants.
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Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.
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Computational Modeling: Use machine learning to predict novel derivatives with enhanced bioactivity.
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